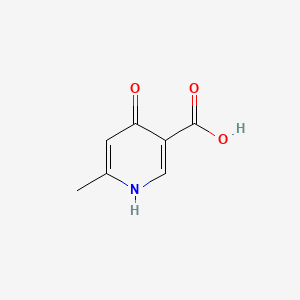

4-Hydroxy-6-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJLDZLRTUWFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955410 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33821-58-8, 67367-33-3 | |

| Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methylnicotinic acid

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 4-hydroxy-6-methylnicottinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the logical synthesis of information required to arrive at an unambiguous molecular structure. Every step is designed as a self-validating protocol, grounded in authoritative references to ensure scientific integrity.

Introduction and Preliminary Analysis

The first step in any structure elucidation is to gather all known information. The target molecule is 4-hydroxy-6-methylnicotinic acid. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1][2][3] This formula is the cornerstone of our investigation.

Degree of Unsaturation (DoU): Before any analysis, the DoU is calculated to predict the number of rings and/or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (7/2) + (1/2) = 5

A DoU of 5 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and another double bond, typically a carbonyl group. This initial hypothesis, derived from the molecular formula alone, forms the basis of our analytical strategy.

The Integrated Analytical Workflow

A single technique is rarely sufficient for unambiguous structure determination.[4] We will employ a multi-technique approach, where the results from each analysis build upon and validate the others. This workflow ensures that the final structure is supported by a robust and cohesive dataset.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Objective: To confirm the molecular weight and elemental composition derived from the molecular formula.

Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the exact mass with high precision. This allows for the unambiguous determination of the elemental formula, validating our starting point. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.[5]

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Run in both positive and negative ion modes. For a carboxylic acid, negative mode ([M-H]⁻) is often informative, while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).[5]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation & Expected Results:

-

Positive Mode: Expect a prominent peak at m/z 154.0448, corresponding to the [M+H]⁺ ion (C₇H₈NO₃⁺).

-

Negative Mode: Expect a prominent peak at m/z 152.0291, corresponding to the [M-H]⁻ ion (C₇H₆NO₃⁻).

The measured exact mass should be within ±5 ppm of the calculated theoretical mass. This confirms the elemental formula of C₇H₇NO₃. Fragmentation patterns, if observed, can provide initial clues about the structure, such as the loss of CO₂ (44 Da) from the carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Causality: FTIR is a rapid and non-destructive technique that provides clear signatures for characteristic bonds. Based on our hypothesized structure (a pyridine ring, a hydroxyl group, a carboxylic acid, and a methyl group), we can predict specific absorption bands.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Data Interpretation & Expected Results:

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Implication |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3000 | C-H stretch | Aromatic & Methyl C-H |

| ~1700 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1600, ~1450 | C=C, C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch | Carboxylic Acid/Phenolic OH |

The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid. A strong carbonyl (C=O) peak around 1700 cm⁻¹ would further confirm this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[6] A systematic approach using a suite of 1D and 2D experiments is required.[7]

Experimental Protocol (General NMR):

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar compound and exchange labile protons (OH), which can be observed.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

¹H NMR: Proton Environments

Objective: To identify the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Data Interpretation & Expected Results:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| ~13.0 (very broad) | Singlet (s) | 1H | -COOH : Carboxylic acid proton, highly deshielded. |

| ~11.0 (broad) | Singlet (s) | 1H | Ar-OH : Phenolic proton on the pyridine ring. |

| ~7.0 - 8.5 | Singlet (s) | 1H | Ar-H : Aromatic proton on the pyridine ring. |

| ~6.5 - 7.5 | Singlet (s) | 1H | Ar-H : Aromatic proton on the pyridine ring. |

| ~2.4 | Singlet (s) | 3H | -CH₃ : Methyl group protons. |

-

Causality of Singlets: The two aromatic protons and the methyl group protons are expected to be singlets because they do not have any adjacent (vicinal) proton neighbors. The separation between them is too large for typical spin-spin coupling.

¹³C NMR & DEPT: The Carbon Skeleton

Objective: To determine the number of unique carbon environments and identify the type of each carbon (CH₃, CH₂, CH, or quaternary C).

Causality: A standard ¹³C NMR spectrum shows all carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between them.[7]

-

DEPT-90: Only shows CH carbons.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent.

Data Interpretation & Expected Results:

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type | Assignment Rationale |

| ~165-170 | Absent | Quaternary (C) | -COOH : Carboxylic acid carbonyl. |

| ~160-165 | Absent | Quaternary (C) | C-OH : Aromatic carbon attached to the hydroxyl group. |

| ~150-160 | Absent | Quaternary (C) | C-CH₃ : Aromatic carbon attached to the methyl group. |

| ~140-150 | Positive | CH | Ar-CH : Aromatic methine. |

| ~110-120 | Absent | Quaternary (C) | C-COOH : Aromatic carbon attached to the carboxyl group. |

| ~105-115 | Positive | CH | Ar-CH : Aromatic methine. |

| ~20-25 | Positive | CH₃ | -CH₃ : Methyl carbon. |

By combining the ¹³C and DEPT spectra, we can confidently assign all 7 carbons in the molecule to their respective types.

2D NMR: Connecting the Pieces

While 1D NMR provides the fragments, 2D NMR experiments reveal how they are connected.[8][9]

1. HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To identify which protons are directly attached to which carbons.[10][11]

-

Interpretation: An HSQC spectrum shows a correlation peak between a proton (on one axis) and the carbon it is bonded to (on the other axis). This allows us to definitively link the proton and carbon assignments from the 1D spectra.

2. HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.[11][12] This is the key experiment for establishing the overall molecular framework.[13]

-

Interpretation: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By piecing these correlations together, we can build the molecular skeleton.

Caption: Key 2- and 3-bond (²J and ³J) HMBC correlations confirming the structure.

Synthesizing the NMR Data:

-

The methyl protons (δ ~2.4) will show an HMBC correlation to the carbon they are attached to (C6) and the adjacent aromatic carbon (C5).

-

The aromatic proton at H5 will show correlations to C6, C4, and C3.

-

The aromatic proton at H2 will show correlations to C4, C3, and the carboxyl carbon (-COOH).

-

Crucially, the absence of correlations between the methyl protons and H2, and the specific correlations observed, lock the substituents into their respective positions on the pyridine ring.

X-ray Crystallography: The Definitive Proof

Objective: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Crystal Growth: Grow suitable single crystals of the compound by slow evaporation from an appropriate solvent system (e.g., ethanol/water).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).[16]

-

Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data to achieve a low R-factor (typically < 0.05), indicating a good fit between the model and the experimental data.[16]

Conclusion: A Convergent and Validated Structure

By systematically integrating data from multiple analytical techniques, we have elucidated the structure of this compound. The investigation proceeded as follows:

-

Preliminary Analysis of the molecular formula (C₇H₇NO₃) established a degree of unsaturation of 5, suggesting an aromatic system.

-

High-Resolution Mass Spectrometry confirmed this elemental composition with high accuracy.

-

FTIR Spectroscopy identified the key functional groups: a carboxylic acid, a hydroxyl group, and an aromatic ring.

-

1D NMR (¹H, ¹³C, DEPT) provided a complete inventory of all proton and carbon environments, identifying the fragments of the molecule.

-

2D NMR (HSQC, HMBC) unequivocally established the connectivity between these fragments, assembling the final structure.

-

X-ray Crystallography , as the final arbiter, would provide definitive confirmation of this connectivity and reveal its 3D arrangement in the solid state.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. emerypharma.com [emerypharma.com]

- 8. wiley.com [wiley.com]

- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]

- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Genesis of a Pyridine Core: A Technical History of 4-Hydroxy-6-methylnicotinic Acid

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Substituted Pyridine

4-Hydroxy-6-methylnicotinic acid, a seemingly simple heterocyclic compound, holds a place in the broader history of organic synthesis and the development of pyridine chemistry. As a derivative of nicotinic acid (Niacin, Vitamin B3), its lineage is connected to early studies of vitamins and the treatment of pellagra. However, the story of this specific molecule is less about its biological discovery and more a tale of synthetic innovation. This guide delves into the historical synthesis of this compound, tracing its origins to a foundational reaction in heterocyclic chemistry, and explores the evolution of its preparation. For the drug development professional, understanding the synthetic history of such scaffolds provides context for the vast chemical space of pyridine derivatives and the foundational reactions that continue to inform modern medicinal chemistry.

Part 1: The Historical Synthesis - A Legacy of the Guareschi Reaction

The discovery of this compound is not marked by a singular, celebrated event but is rather an outcome of the pioneering work on pyridine synthesis in the late 19th century. The most direct historical route to the core structure of this molecule is through the Guareschi-Thorpe Pyridine Synthesis , first reported by Icilio Guareschi in the 1890s.[1] This reaction provided a versatile method for constructing substituted 2-pyridone rings, which are tautomers of 2-hydroxypyridines.

The initial synthesis of the direct precursor to this compound, namely 3-cyano-6-hydroxy-4-methyl-2-pyridone , is a classic example of the Guareschi reaction. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a compound containing an active methylene group and a nitrile (cyanoacetamide) in the presence of a base.

The Two-Step Historical Synthesis Pathway

The creation of this compound in the late 19th or early 20th century would have followed a two-step process:

Step 1: Guareschi-Thorpe Condensation to form the Pyridone Ring

The first step is the base-catalyzed condensation of ethyl acetoacetate and cyanoacetamide.

Caption: The Guareschi-Thorpe condensation to form the core pyridone structure.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The second step involves the hydrolysis of the nitrile group at the 3-position of the pyridine ring to a carboxylic acid. This was a well-established transformation in organic chemistry at the time and could be achieved by heating the nitrile with either an acid or a base.[2]

Caption: Hydrolysis of the nitrile to the final carboxylic acid.

Experimental Protocol: A Historical Recreation

The following protocol is a recreation of the likely historical synthesis based on the principles of the Guareschi reaction and subsequent nitrile hydrolysis.

Part A: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 molar equivalent) and cyanoacetamide (1 molar equivalent) in an alcoholic solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an alkali metal hydroxide.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the precipitation of the product.

-

Isolation: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Part B: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the 3-cyano-6-hydroxy-4-methyl-2-pyridone (1 molar equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Reaction: Heat the mixture to reflux for an extended period to ensure complete hydrolysis of the nitrile.

-

Isolation (Acid Hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Isolation (Base Hydrolysis): Cool the reaction mixture and acidify with a strong acid to precipitate the product.

-

Purification: The crude product can be recrystallized from water or an alcohol-water mixture to yield purified this compound.

Part 2: Physicochemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. The pyridone tautomer is generally favored in the solid state.

| Property | Value |

| CAS Number | 67367-33-3 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | White to off-white crystalline powder |

Part 3: Modern Synthetic Approaches and Applications

While the Guareschi-Thorpe synthesis remains a classic and viable route, modern organic synthesis has introduced variations and alternative methods for the preparation of this compound and its derivatives. These often focus on improving yields, reducing reaction times, and employing milder conditions.

Modern applications of this compound are primarily in the realm of synthetic and medicinal chemistry. It serves as a versatile building block for the synthesis of more complex molecules, including:

-

Coordination Chemistry: As a chelating agent for various metal ions.

-

Pharmaceutical Scaffolds: As a starting material for the synthesis of novel compounds with potential therapeutic activities. The pyridine ring is a common motif in drug molecules, and substituted nicotinic acids are valuable precursors in drug discovery programs.

Conclusion: A Testament to Foundational Chemistry

The story of this compound is a microcosm of the evolution of organic synthesis. Its origins are deeply rooted in the foundational discoveries of late 19th-century chemists who, through systematic investigation of condensation reactions, unlocked the chemistry of the pyridines. While the specific molecule may not have the fame of its parent compound, nicotinic acid, its synthesis is a testament to the enduring power and elegance of classic organic reactions. For today's researchers, understanding this history provides not only a practical guide to the synthesis of a useful building block but also an appreciation for the intellectual legacy upon which modern drug discovery is built.

References

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-6-methylnicotinic acid, a pyridinecarboxylic acid derivative, is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural features, including a substituted pyridine ring and a carboxylic acid moiety, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and an exploration of its current and potential applications, particularly in the realm of drug discovery and development. A key aspect of this molecule's chemistry, its tautomerism, will also be discussed in detail, as it profoundly influences its reactivity and interactions at a molecular level.

Core Molecular Information

This compound is systematically known as 4-hydroxy-6-methylpyridine-3-carboxylic acid. Due to keto-enol tautomerism, it can also exist as 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid[1][2]. This duality is crucial to understanding its chemical behavior.

Molecular Formula: C₇H₇NO₃[1][3][4]

Molecular Weight: 153.14 g/mol [1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 67367-33-3 | [1][3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | Data not consistently available; related compounds have melting points >200 °C | |

| Boiling Point | Predicted: ~338.2 °C | [5] |

| pKa | Data not available | |

| Solubility | Soluble in DMSO and dimethylformamide.[6] Limited solubility in water and other organic solvents. | |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [1][2] |

| LogP | 0.79380 | [2][5] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

Tautomerism: A Central Chemical Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). The position of this equilibrium is influenced by the solvent and the solid-state packing.[7][8]

The presence of the electron-donating methyl group at the 6-position is expected to influence the electron density of the pyridine ring and, consequently, the tautomeric equilibrium, generally favoring the pyridone form in polar solvents and the solid state. This is due to the increased stability of the C=O bond and the aromatic character retained through the delocalization of the nitrogen lone pair.[7]

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methylnicotinate

This protocol details the esterification of this compound, a common subsequent step in its use as a synthetic intermediate.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/MeOH mixture)

Procedure:

-

To a solution of this compound (e.g., 30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and a catalytic amount of DMAP (1.22 g, 10.00 mmol) at room temperature.[9]

-

Stir the solution under reflux conditions.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the complete disappearance of the starting carboxylic acid.[9]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the solvents.[9]

-

Purify the residue by silica gel column chromatography. Elute with a suitable solvent system, such as a 20:1 mixture of DCM/MeOH, to obtain the pure methyl 4-hydroxy-6-methylnicotinate.[9]

-

The expected yield for this reaction is approximately 88%.[9]

Caption: Workflow for the synthesis of methyl 4-hydroxy-6-methylnicotinate.

Analytical Characterization

Ensuring the purity and identity of this compound and its derivatives is paramount for reliable research. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. Below is a representative protocol based on methods for similar nicotinic acid derivatives.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: 1.0 mL/min[11]

-

Detection Wavelength: UV detection at approximately 220-280 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[11]

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For the methyl ester derivative, characteristic ¹H NMR signals in D₂O are observed at approximately 8.15 ppm (s, 1H), 6.16 ppm (s, 1H), 3.70 ppm (s, 3H, OCH₃), and 2.16 ppm (s, 3H, CH₃).[9] The ¹³C NMR spectrum of the methyl ester in D₂O shows peaks at approximately 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97 (OCH₃), and 17.79 (CH₃) ppm.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the aromatic C=C and C-N vibrations.

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives have a long history in pharmacology. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While direct pharmacological data for this specific compound is limited in the public domain, its structural motifs are present in various biologically active agents.

A closely related compound, 6-methylnicotinic acid, is a known intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[12][13] The synthetic pathways to such drugs often involve modifications of the pyridine ring and the carboxylic acid group, highlighting the importance of precursors like this compound.

Furthermore, derivatives of nicotinic acid are being investigated for a range of therapeutic targets. For instance, some are explored as D-amino acid oxidase (DAAO) inhibitors, which have potential applications in treating central nervous system disorders like schizophrenia.[14] The ability to functionalize the pyridine ring at multiple positions allows for the generation of diverse chemical libraries for screening against various biological targets.

The tautomeric nature of this compound can also play a significant role in its biological activity. The different tautomers present distinct hydrogen bonding patterns and electronic distributions, which can lead to different binding affinities for biological macromolecules such as enzymes and receptors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a heterocyclic compound with a rich chemistry, largely governed by its tautomeric equilibrium. Its utility as a synthetic intermediate, particularly in the context of medicinal chemistry, makes it a molecule of significant interest to researchers in drug discovery and development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for its use in the laboratory and to stimulate further investigation into its potential applications. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 67367-33-3 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. methyl 4-hydroxy-6-methylnicotinate | 1535221-58-9 [amp.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. rsc.org [rsc.org]

- 10. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. longdom.org [longdom.org]

- 12. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 4-Hydroxy-6-methyl-nicotinic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylnicotinic acid is a pyridine derivative of significant interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is paramount for its application in drug discovery, metabolic studies, and quality control of chemical syntheses. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. Where a specific validated method for this compound is not publicly available, this document puts forth robust proposed methods based on the analysis of structurally related compounds and provides a detailed framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₃ | [6] |

| Molecular Weight | 153.14 g/mol | [6] |

| CAS Number | 67367-33-3 | [6] |

| Appearance | Solid | N/A |

| Solubility | Soluble in polar organic solvents and aqueous bases. | General chemical knowledge |

Proposed Analytical Methodologies

The following sections detail proposed methods for the quantification of this compound. These methods are based on established analytical techniques for similar compounds and serve as a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules with a suitable chromophore. Given the aromatic pyridine ring in this compound, this method is highly applicable.

Principle: The analyte is separated from other components in a sample matrix on a stationary phase by a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column, with the absorbance being directly proportional to its concentration.

Proposed HPLC Method:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for the separation of polar aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good peak shape and resolution.

-

Flow Rate: A typical flow rate of 1.0 mL/min is a good starting point.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

-

Detection Wavelength: The optimal detection wavelength should be determined by acquiring the UV spectrum of a standard solution of this compound. Based on the structure, a wavelength in the range of 260-280 nm is likely to provide good sensitivity.

-

Injection Volume: Typically 10-20 µL.

Workflow for HPLC Method Development and Validation:

Caption: Workflow for HPLC Method Development and Validation.

Protocol for HPLC Method Validation:

A comprehensive validation of the developed HPLC method should be performed according to ICH Q2(R2) guidelines.[1][2][3][4][5]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks at the retention time of this compound.

-

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standard solutions of known concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are usually within 98-102% recovery.

-

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) should typically be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as mobile phase composition, pH, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.

Principle: Similar to HPLC, LC separates the analyte from the sample matrix. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.

Proposed LC-MS/MS Method:

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the proposed HPLC method, a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation for positive ion mode ESI) would be a suitable starting point.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for the pyridine nitrogen of this compound.

-

MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The exact m/z would be 154.14. The product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. At least two MRM transitions should be monitored for confident identification and quantification (one for quantification and one for qualification).

-

Optimization: Parameters such as cone voltage and collision energy need to be optimized for each MRM transition to maximize signal intensity.

-

Workflow for LC-MS/MS Method Development:

Caption: Workflow for LC-MS/MS Method Development.

Protocol for LC-MS/MS Method Validation:

Validation of a bioanalytical LC-MS/MS method follows similar principles to HPLC method validation but with additional considerations for matrix effects and stability in biological fluids.

-

Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This should be evaluated to ensure that the accuracy of the assay is not compromised.

-

Recovery: The efficiency of the sample extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

UV-Vis Spectrophotometry

For the analysis of pure substances or simple formulations without significant interfering components, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.

Principle: This technique measures the amount of UV or visible light absorbed by a sample. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Proposed UV-Vis Spectrophotometric Method:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: A solvent in which this compound is soluble and that does not absorb significantly in the same wavelength region. A polar solvent like methanol, ethanol, or a buffered aqueous solution would be appropriate.

-

Procedure:

-

Determine λmax: A standard solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on the structure, a λmax in the UV region is expected.

-

Prepare a Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the predetermined λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined from the calibration curve.

-

Protocol for UV-Vis Method Validation:

The validation of a UV-Vis spectrophotometric method should also adhere to ICH guidelines and include:

-

Specificity: Demonstrated by showing no interference from excipients or other components in the sample matrix.

-

Linearity and Range: A linear relationship between absorbance and concentration should be established over a defined range.

-

Accuracy and Precision: Assessed as described for the HPLC method.

-

LOD and LOQ: Determined to establish the sensitivity of the method.

Sample Preparation

The choice of sample preparation technique is critical for accurate and reliable results and depends on the sample matrix and the analytical method used.

-

For HPLC and UV-Vis Analysis of Drug Substances or Formulations: Simple dissolution in a suitable solvent followed by filtration may be sufficient.

-

For LC-MS/MS Analysis of Biological Samples (e.g., Plasma, Urine): More extensive sample preparation is required to remove proteins and other interfering substances. Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous sample into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This technique can provide a cleaner extract than PPT or LLE.

-

Conclusion

The quantification of this compound can be effectively achieved using a variety of analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides a framework for the development and validation of robust and reliable analytical methods for this important compound. It is imperative that any proposed method is thoroughly validated in the user's laboratory to ensure its suitability for the intended purpose, adhering to the principles of scientific integrity and regulatory guidelines.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 4-Hydroxy-6-methylnicotinic Acid

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-Hydroxy-6-methylnicotinic acid. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The method utilizes a polar-embedded C18 column to enhance the retention of this polar analyte and a buffered mobile phase to ensure reproducible results and excellent peak symmetry. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step experimental protocol, and a detailed method validation procedure based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS: 67367-33-3), a pyridine derivative, is a compound of interest in various fields of chemical and pharmaceutical research.[1][2] Its accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. As a polar organic acid, its analysis by traditional reversed-phase HPLC can be challenging due to poor retention on conventional C18 stationary phases.[3] This often necessitates the use of highly aqueous mobile phases, which can lead to phase collapse and a loss of retention over time.[3]

To address these challenges, this method employs a polar-embedded C18 column. These columns contain a polar functional group (e.g., amide or carbamate) near the silica surface, which promotes wetting of the stationary phase with highly aqueous mobile phases and provides an alternative retention mechanism through polar interactions.[4][5] This results in improved retention and peak shape for polar analytes like this compound.

The pH of the mobile phase is another critical parameter in the analysis of ionizable compounds.[6] By using a phosphate buffer at a slightly acidic pH, the ionization of the carboxylic acid group on the analyte is suppressed, leading to increased hydrophobicity and better retention on the reversed-phase column. This application note provides a detailed, validated method that ensures both accuracy and reproducibility for the analysis of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (Purity ≥97%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (85%) (Analytical grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for this analysis:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Polar-embedded C18 (e.g., Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 275 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

Column: A polar-embedded C18 column was chosen to ensure good retention and peak shape for the polar analyte, this compound, especially with a highly aqueous mobile phase.[3][5]

-

Mobile Phase: A phosphate buffer at pH 3.0 is used to suppress the ionization of the carboxylic acid group of the analyte, thereby increasing its retention on the non-polar stationary phase. Acetonitrile is used as the organic modifier to elute the analyte.

-

Detection Wavelength: The UV detection wavelength of 275 nm was selected based on the UV absorbance spectrum of similar nicotinic acid derivatives, which typically show strong absorbance in this region. It is recommended to determine the specific lambda max of this compound in the chosen mobile phase using a diode array detector (DAD) for optimal sensitivity.

Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (1 L)

-

Weigh 3.40 g of KH₂PO₄ and dissolve it in 900 mL of deionized water.

-

Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

-

Add 100 mL of acetonitrile and mix thoroughly.

-

Degas the mobile phase by sonication or vacuum filtration before use.

3.1.2. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is the stock solution.

3.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.1.4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Analytical Procedure

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Figure 1: HPLC-UV analytical workflow for this compound.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Calibration Curve: Inject the working standard solutions in ascending order of concentration.

-

Sample Analysis: Inject the prepared sample solutions.

-

Data Processing: Integrate the peak area of this compound in the chromatograms. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Method Validation

The developed method should be validated according to the ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][8][9][10] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method should be established across a range of concentrations that are proportional to the amount of the analyte in the sample. A minimum of five concentrations should be used. The linearity is evaluated by linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is expressed as the percent recovery of the known added amount of analyte.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

-

Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations to assess include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.1 units)

-

Acetonitrile composition in the mobile phase (± 1%)

The system suitability parameters should be checked after each variation.

System Suitability

Before and during the analysis, system suitability tests should be performed to ensure the performance of the chromatographic system. A standard solution is injected multiple times, and the following parameters are monitored:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| %RSD of Peak Area | ≤ 2.0% (for n≥5) |

Conclusion

This application note details a specific, accurate, and robust HPLC-UV method for the quantitative analysis of this compound. The use of a polar-embedded C18 column and a buffered mobile phase effectively addresses the challenges associated with analyzing this polar compound. The provided protocol and validation guidelines, in accordance with ICH standards, offer a comprehensive framework for the reliable determination of this compound in various research and development settings.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. lcms.cz [lcms.cz]

- 4. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. actascientific.com [actascientific.com]

- 8. scribd.com [scribd.com]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Unlocking the Potential of 4-Hydroxy-6-methylnicotinic Acid: Application Notes and Experimental Protocols

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the versatile chemical intermediate, 4-Hydroxy-6-methylnicotinic acid. With full editorial control, this document is structured to offer not just procedural steps, but a deeper understanding of the scientific principles and potential applications of this compound. Our focus is on delivering technical accuracy and field-proven insights to empower your research and development endeavors.

Introduction to this compound: A Versatile Nicotinic Acid Derivative

This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with the chemical formula C₇H₇NO₃.[1] While it is primarily recognized as a valuable building block in synthetic and medicinal chemistry, its structural similarity to other biologically active nicotinic acid analogs suggests a potential for direct pharmacological applications that remains largely unexplored.[2] This document will delve into both its established use as a synthetic intermediate and its hypothetical, yet plausible, roles in biological systems, providing detailed protocols for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 67367-33-3 | [3][4][5] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥97% | [3][5] |

| Synonyms | 4-Hydroxy-6-methyl-3-picolinic acid, 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [1][3] |

Established Application: A Building Block in Synthetic Chemistry

Currently, the most documented application of this compound is as a precursor in the synthesis of more complex molecules. Its pyridine ring and carboxylic acid functional group make it a versatile starting material for a variety of chemical reactions.

Synthesis of Lanthanide Complexes

One notable application is in the synthesis of isomeric lanthanide complexes. These complexes are of significant interest due to their unique luminescent and magnetic properties, with applications in bioimaging, sensors, and catalysis. This compound can be used to synthesize complexes with various lanthanide ions such as Cerium (Ce), Neodymium (Nd), Samarium (Sm), and Praseodymium (Pr).[6]

Hypothetical Biological Applications and Screening Protocols

Based on the structural features of this compound, specifically the nicotinic acid core, we can hypothesize its potential as a modulator of various biological processes. Nicotinic acid and its derivatives are known to interact with a range of enzymes and receptors. The following protocols are designed as starting points for screening the biological activity of this compound.

Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological characterization of this compound.

Caption: General workflow for the biological screening of this compound.

Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: Histone Methyltransferase)

Rationale: The nicotinic acid scaffold is present in various enzyme cofactors and inhibitors. This protocol provides a framework for assessing the inhibitory potential of this compound against a representative histone methyltransferase (HMT), a class of enzymes often implicated in disease.

Materials:

-

This compound

-

Recombinant human histone methyltransferase (e.g., G9a/EHMT2)

-

Histone H3 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

-

96-well filter plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 1 mM.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer

-

5 µL of diluted this compound or vehicle control (assay buffer with DMSO)

-

10 µL of histone H3 peptide substrate (final concentration ~1 µM)

-

10 µL of recombinant HMT (final concentration ~20 nM)

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of ³H-SAM (final concentration ~1 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour with gentle agitation.

-

Reaction Termination: Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

-

Detection: Transfer the reaction mixture to a 96-well filter plate. Wash the wells three times with 10% TCA to remove unincorporated ³H-SAM. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to assess the potential cytotoxic effects of any compound being considered for biological applications. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 1 µM to 1 mM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway Considerations

While no specific signaling pathways have been definitively linked to this compound, its nicotinic acid core suggests potential interactions with pathways involving NAD⁺/NADH and NADP⁺/NADPH, which are central to cellular metabolism and redox signaling. Future research could explore its effects on pathways regulated by sirtuins or other NAD⁺-dependent enzymes.

The following diagram illustrates a hypothetical workflow for investigating the impact of the compound on a generic cellular signaling pathway.

Caption: Workflow for analyzing the impact of a compound on cellular signaling pathways.

Conclusion and Future Directions

This compound is a compound with established utility in synthetic chemistry and a promising, yet unproven, potential in biological and pharmacological research. The protocols and workflows presented in this guide are intended to serve as a robust starting point for investigators seeking to explore the bioactivity of this intriguing molecule. Future studies should focus on systematic screening against a broad range of biological targets to uncover its potential therapeutic applications.

References

Application Notes and Protocols: Leveraging 4-Hydroxy-6-methylnicotinic Acid in Drug Discovery

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 4-Hydroxy-6-methylnicotinic acid, a substituted pyridine derivative, has emerged as a valuable starting material for the synthesis of complex molecules with significant biological activities. While not typically a pharmacologically active agent in its own right, its true potential lies in its utility as a foundational building block for creating libraries of compounds targeting a range of therapeutic areas.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in drug discovery campaigns. We will delve into its chemical properties, provide detailed protocols for its derivatization, and explore its application in the synthesis of targeted inhibitors for indications such as HIV and cancer.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 67367-33-3 | [1] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [2] |

| Synonyms | 4-Hydroxy-6-Methyl-3-Picolinic acid | [2] |

The presence of a carboxylic acid, a hydroxyl group, and a methyl group on the pyridine ring provides multiple reactive sites for chemical modification, making it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular architectures.

Core Application: A Precursor for Advanced Therapeutic Agents

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of more complex and potent molecules. Its rigid pyridine core provides a well-defined three-dimensional structure that can be elaborated to interact with specific biological targets.

Workflow for Utilizing this compound in a Drug Discovery Campaign

Caption: General workflow for utilizing this compound in drug discovery.

Application in Antiviral Drug Discovery: HIV-1 Integrase Inhibitors

One of the most notable applications of this compound is in the synthesis of novel HIV-1 integrase inhibitors.[3][4] Integrase is a key enzyme responsible for inserting the viral DNA into the host genome, a critical step in the HIV replication cycle. The carbamoylpyridone scaffold, derived from this compound, has been identified as a pharmacophore that can chelate essential metal ions in the integrase active site.

Synthetic Pathway to Bicyclic Carbamoylpyridone Derivatives

The following diagram outlines a synthetic route that utilizes this compound to generate advanced bicyclic carbamoylpyridone derivatives with anti-HIV activity.

Caption: Synthetic pathway from this compound to HIV integrase inhibitors.

Protocol: Bromination of this compound

This protocol is adapted from methodologies described in patent literature for the synthesis of HIV integrase inhibitors.[3][4]

Materials:

-

This compound

-

Acetic acid

-

Water

-

Bromine

-

Methanol

-

Reaction flask equipped with a stirrer and condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve this compound (e.g., 95.6 g, 0.625 mol) in a mixture of acetic acid (950 ml) and water (190 ml) in the reaction flask.[3][4]

-

With stirring, add bromine (e.g., 39 ml, 0.750 mol) to the solution over a period of 15 minutes.[3][4]

-

Heat the reaction mixture to 60°C and maintain this temperature for 5 hours.[3][4]

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3][4]

-

Add methanol (200 ml) to the residue to induce crystallization.[3][4]

-

Collect the crystalline product by filtration.

-

The resulting 3-bromo-4-hydroxy-6-methylnicotinic acid can be used in subsequent amide coupling reactions to build the carbamoylpyridone core.

Application in Oncology: Synthesis of DNA Polymerase Theta (Polθ) Modulators

Recent patent literature has disclosed the use of this compound as a starting material for the synthesis of biaryl and semi-saturated bicyclic derivatives that modulate the activity of DNA Polymerase Theta (Polθ).[5][6] Polθ is a specialized DNA polymerase involved in DNA repair, and its inhibition is a promising therapeutic strategy for cancer, particularly in tumors with deficiencies in other DNA repair pathways.

Protocol: Synthesis of a Key Chloro-derivative Intermediate

This protocol outlines the conversion of this compound to a chlorinated intermediate, which serves as a versatile precursor for coupling reactions to generate Polθ modulators.[5][6]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Methanol

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Separatory funnel

Procedure:

-

In a reaction flask, create a mixture of this compound (e.g., 10.0 g, 65.0 mmol) and phosphorus oxychloride (40 mL).[5][6]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[5][6]

-

Cool the residue to 0°C in an ice bath and slowly add methanol (40 mL) dropwise.[5][6]

-

Allow the mixture to warm to room temperature and stir overnight.[5][6]

-

Carefully adjust the pH to 7 with solid sodium carbonate.[5][6]

-

Dilute the mixture with water (500 mL) and extract with dichloromethane (3 x volumes).[5][6]

-

The combined organic layers contain the chlorinated intermediate, which can be purified and used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to synthesize the final biaryl or bicyclic Polθ modulators.

Screening in Plant Science

In addition to human therapeutic applications, this compound has been included in screenings of salicylic acid analogs to identify compounds that may play a role in plant disease resistance pathways.[7] While the specific activity of this compound was not detailed in the available literature, this suggests a broader potential utility for this scaffold in agrochemical research. The general approach involves treating plants with the compound and then challenging them with a pathogen to observe any protective effects.

Conclusion and Future Outlook

This compound is a chemically tractable and strategically valuable scaffold for modern drug discovery. Its utility is not as a direct therapeutic agent but as a foundational element for the synthesis of highly potent and specific modulators of challenging biological targets, including viral enzymes and DNA repair proteins. The protocols provided herein offer a starting point for medicinal chemists to explore the rich chemical space accessible from this versatile precursor. Future applications may emerge as new biological targets are validated and the demand for novel chemical matter continues to grow.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7858788B2 - Bicyclic carbamoylpyridone derivative having HIV integrase inhibitory activity - Google Patents [patents.google.com]

- 5. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]

- 6. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

In Vitro Applications of 4-Hydroxy-6-methylnicotinic Acid: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Nicotinic Acid Analog

4-Hydroxy-6-methylnicotinic acid, a heterocyclic compound belonging to the pyridine carboxylic acid family, presents a compelling scaffold for investigation in drug discovery and cellular biology. While extensive research has illuminated the diverse biological activities of nicotinic acid (Niacin, Vitamin B3) and its derivatives, the specific in vitro profile of this compound remains an area ripe for exploration. Structurally, the presence of a hydroxyl group and a methyl group on the pyridine ring suggests the potential for unique physicochemical properties and biological interactions compared to its parent compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro effects of this compound. The protocols detailed herein are curated from established methodologies for analogous compounds and are designed to be self-validating systems. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Foundational Characterization and General Cellular Assays

A thorough in vitro evaluation begins with understanding the fundamental properties of the compound and its general effects on cell health.

Physicochemical Properties and Solution Preparation

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67367-33-3 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Solubility | Soluble in DMSO and aqueous buffers (pH-dependent) | General Chemical Knowledge |

Protocol 1: Stock Solution Preparation

-

Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

-

Materials:

-

This compound powder (purity ≥97%)[1]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

-

Procedure:

-

Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

-